molecular formula C17H18N4O3S B596297 S6K-18

S6K-18

Cat. No.: B596297
M. Wt: 358.4 g/mol
InChI Key: BSRFCMMJUFQEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

S6K-18 has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

S6K-18, also known as 2-(3-(1H-indazol-5-yl)ureido)-5-(tert-butyl)thiophene-3-carboxylic acid, is a potent and selective inhibitor of p70S6K1 . The primary targets of this compound are the S6 kinases (S6Ks) , which are substrates of the mTOR complex 1 (mTORC1) and participate in specific growth and metabolic programs .

Mode of Action

This compound interacts with its targets, the S6 kinases, by inhibiting their activity. This interaction results in changes in the phosphorylation state of the 40S ribosomal subunits on the C-terminal tail of rpS6 . The inhibition of S6Ks by this compound can control additional outputs beyond protein translation .

Biochemical Pathways

The S6Ks, targeted by this compound, are involved in various biochemical pathways. They play crucial roles in directing cell apoptosis, metabolism, and feedback regulation of its upstream signals . S6Ks also govern cell size by facilitating mRNA transcription, splicing, and protein synthesis . The inhibition of S6Ks by this compound can therefore affect these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to inhibit the activity of S6Ks. This inhibition can lead to changes in cell growth, metabolism, and apoptosis . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, S6Ks, the targets of this compound, are known to respond to nutrients and growth factors . Therefore, the presence or absence of these factors in the environment can potentially influence the action of this compound. Additionally, S6Ks are involved in the mTOR-dependent growth program, which integrates a large variety of environmental cues . Thus, the environmental context can significantly influence the action and efficacy of this compound.

Preparation Methods

The synthetic route for S6K-18 involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the synthetic route and optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

S6K-18 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced with other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

5-tert-butyl-2-(1H-indazol-5-ylcarbamoylamino)thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-17(2,3)13-7-11(15(22)23)14(25-13)20-16(24)19-10-4-5-12-9(6-10)8-18-21-12/h4-8H,1-3H3,(H,18,21)(H,22,23)(H2,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRFCMMJUFQEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(S1)NC(=O)NC2=CC3=C(C=C2)NN=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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